molecular formula C7H8IN3 B2382789 6-Iodoimidazo[1,2-A]pyridin-2-amine CAS No. 947248-49-9

6-Iodoimidazo[1,2-A]pyridin-2-amine

Cat. No. B2382789
CAS RN: 947248-49-9
M. Wt: 261.066
InChI Key: UWCNQOZYIKBYIN-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-A]pyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H6IN3 . It is a brown solid and has a molecular weight of 259.05 .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines was achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for 6-Iodoimidazo[1,2-A]pyridin-2-amine is 1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2 .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

6-Iodoimidazo[1,2-A]pyridin-2-amine is a brown solid . It has a molecular weight of 259.05 and should be stored at 0-8°C .

Scientific Research Applications

Anticancer Agents via PI3Kα Inhibition

The compound has been used in the design and synthesis of quinazoline derivatives that act as anticancer agents . These derivatives inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis . One of these derivatives, compound 13k, has shown potent inhibitory activity against various tumor cell lines .

2. Cell Cycle Arrest and Apoptosis Induction The compound has been used to induce cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells . This is achieved by inhibiting PI3Kα with an IC50 value of 1.94 nM .

Synthesis of N-(Pyridin-2-yl)amides

The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Synthesis of 3-Bromoimidazo[1,2-a]pyridines

The compound has also been used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These are obtained in ethyl acetate via one-pot tandem cyclization/bromination .

Drug Molecule Production

Imidazo[1,2-a]pyridines, a class of nitrogen ring junction heterocyclic compounds that includes “6-Iodoimidazo[1,2-A]pyridin-2-amine”, have wide applications in medicinal chemistry and drug molecule production .

Development of New Synthetic Methods

The compound has been used in the development of new synthetic methods for constructing amides directly by C–C bond cleavage . This is a developing approach to synthesize amides, and exploring new methods for this is very meaningful .

Safety And Hazards

The safety information for 6-Iodoimidazo[1,2-A]pyridin-2-amine includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic methods for these structures is very meaningful .

properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFSFUSMLGMIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodoimidazo[1,2-A]pyridin-2-amine

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